molecular formula C15H7Cl2N5 B14676138 1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- CAS No. 35727-97-0

1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro-

Cat. No.: B14676138
CAS No.: 35727-97-0
M. Wt: 328.2 g/mol
InChI Key: FNCMMTVNCZUXKQ-UHFFFAOYSA-N
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Description

1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- is an organic compound with a complex structure It is characterized by the presence of three cyano groups attached to a benzene ring, along with two chlorine atoms and an aminoanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by the introduction of cyano groups. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyanation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity 1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro-.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various substituted benzenes, amines, and nitriles. These products can be further utilized in different chemical processes and applications.

Scientific Research Applications

1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Benzenetricarbonitrile, 2,4,6-trimethyl-: This compound has similar structural features but with methyl groups instead of chlorine and aminoanilino groups.

    1,3,5-Tricyanobenzene: A simpler compound with only cyano groups attached to the benzene ring.

Uniqueness

1,3,5-Benzenetricarbonitrile, 2-(p-aminoanilino)-4,6-dichloro- is unique due to the presence of both chlorine and aminoanilino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications that require these unique features.

Properties

CAS No.

35727-97-0

Molecular Formula

C15H7Cl2N5

Molecular Weight

328.2 g/mol

IUPAC Name

2-(4-aminoanilino)-4,6-dichlorobenzene-1,3,5-tricarbonitrile

InChI

InChI=1S/C15H7Cl2N5/c16-13-10(5-18)14(17)12(7-20)15(11(13)6-19)22-9-3-1-8(21)2-4-9/h1-4,22H,21H2

InChI Key

FNCMMTVNCZUXKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=C(C(=C(C(=C2C#N)Cl)C#N)Cl)C#N

Origin of Product

United States

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